1-Bromo-2,6-difluorobenzene

Catalog No.
S663609
CAS No.
64248-56-2
M.F
C6H3BrF2
M. Wt
192.99 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-Bromo-2,6-difluorobenzene

CAS Number

64248-56-2

Product Name

1-Bromo-2,6-difluorobenzene

IUPAC Name

2-bromo-1,3-difluorobenzene

Molecular Formula

C6H3BrF2

Molecular Weight

192.99 g/mol

InChI

InChI=1S/C6H3BrF2/c7-6-4(8)2-1-3-5(6)9/h1-3H

InChI Key

HRZTZLCMURHWFY-UHFFFAOYSA-N

SMILES

C1=CC(=C(C(=C1)F)Br)F

Synonyms

(2,6-Difluorophenyl)bromide; 1-Bromo-2,6-difluorobenzene; 2,6-Difluorobromobenzene; 2-Bromo-1,3-difluorobenzene

Canonical SMILES

C1=CC(=C(C(=C1)F)Br)F

Synthesis of Tris(fluorophenyl)boranes:

One documented application of 1-Bromo-2,6-difluorobenzene in scientific research is its use as a precursor in the synthesis of tris(fluorophenyl)boranes. These are molecules containing a central boron atom bonded to three fluorophenyl groups. A study published in the journal "Dalton Transactions" describes a method for synthesizing tris(4-fluorophenyl)borane using 1-Bromo-2,6-difluorobenzene as a starting material. []

The process involves reacting 1-Bromo-2,6-difluorobenzene with phenyllithium, followed by subsequent steps to introduce the boron atom and fluorine groups. This method offers advantages over other approaches due to the readily available and inexpensive nature of 1-Bromo-2,6-difluorobenzene. []

Potential Applications of Tris(fluorophenyl)boranes:

Tris(fluorophenyl)boranes are a class of compounds with potential applications in various scientific fields. Their unique properties, including Lewis acidity and stability, make them attractive candidates for:

  • Organic catalysts: They can potentially act as catalysts in various organic reactions, promoting desired chemical transformations. []
  • Lewis acid-base adducts: Their Lewis acidity allows them to form complexes with Lewis bases, which can be useful in material science and other applications. []
  • Biomedical research: Some studies suggest potential applications of tris(fluorophenyl)boranes in medicinal chemistry and drug development. []

1-Bromo-2,6-difluorobenzene is an aromatic organic compound with the chemical formula C₆H₃BrF₂. It is a derivative of benzene where a bromine atom (Br) is attached at the first position (1-) and two fluorine atoms (F) are attached at the second (2-) and sixth (6-) positions of the benzene ring. This compound is a valuable intermediate in organic synthesis due to the presence of both a reactive halogen (Br) and electron-withdrawing fluorine atoms (F) on the aromatic ring [, ].


Molecular Structure Analysis

1-Bromo-2,6-difluorobenzene possesses a planar hexagonal structure characteristic of aromatic compounds. The six carbon atoms form the benzene ring with alternating single and double bonds due to delocalization of electrons. The bromine atom is attached to the first carbon, while the fluorine atoms are positioned at the second and sixth carbons. The presence of fluorine atoms withdraws electron density from the ring, making it relatively electron-deficient. This electronic property influences the reactivity of the molecule [].


Chemical Reactions Analysis

1-Bromo-2,6-difluorobenzene is a versatile intermediate used in various organic syntheses. Here are some key reactions:

  • Suzuki-Miyaura Coupling: This palladium-catalyzed reaction allows coupling of the bromo group with a variety of boronic acids to introduce new functional groups onto the aromatic ring. For example, coupling with phenylboronic acid yields biphenyl (C₁₂H₁₀) [].
C₆H₃BrF₂  + PhB(OH)₂ → C₆H₃F₂Ph + KOH + H₂O +  XBPh (where X is the leaving group on the catalyst)
  • Stille Coupling

    Similar to Suzuki-Miyaura coupling, Stille coupling utilizes a palladium catalyst to replace the bromine atom with a vinyl or aryl group using organotin reagents. This reaction allows for the introduction of unsaturated carbon chains or additional aromatic rings.

  • Direct Lithiation

    The electron-withdrawing effect of fluorine atoms can activate the carbon atoms adjacent to them (ortho and para positions) for nucleophilic substitution reactions. Treatment with strong bases like n-butyllithium (n-BuLi) can generate a carbanion at these positions, enabling further functionalization.


Physical And Chemical Properties Analysis

  • Melting Point: 20 °C []
  • Boiling Point: 61 °C (35 mmHg)
  • Density: 1.71 g/cm³ []
  • Flash Point: 53 °C (127 °F)
  • Solubility: Soluble in organic solvents like dichloromethane, chloroform, and acetone []. Insoluble in water.

Mechanism of Action (Not Applicable)

1-Bromo-2,6-difluorobenzene is not a biological molecule and does not have a specific mechanism of action within living organisms.

1-Bromo-2,6-difluorobenzene is a flammable liquid and should be handled with appropriate precautions. It is also considered a mild irritant and may cause skin or eye irritation upon contact.

  • Acute Toxicity: No data readily available on specific toxicity values.
  • Chronic Toxicity: Long-term exposure effects are not well documented.
  • Carcinogenicity: No data available regarding carcinogenicity.

XLogP3

2.8

GHS Hazard Statements

Aggregated GHS information provided by 47 companies from 6 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H226 (97.87%): Flammable liquid and vapor [Warning Flammable liquids];
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (97.87%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Flammable Irritant

Flammable;Irritant

Other CAS

64248-56-2

Wikipedia

1-Bromo-2,6-difluorobenzene

Dates

Modify: 2023-08-15

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